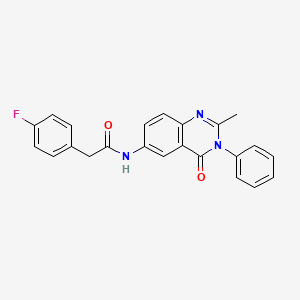
(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)(1H-indol-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)(1H-indol-3-yl)methanone is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Indole derivatives have been reported to exhibit significant antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and Coxsackie B4 virus . The structural features of the compound suggest potential efficacy in this area, given the presence of the indole nucleus which is known for its clinical and biological applications.
Anti-inflammatory Properties
The indole nucleus is a common feature in many synthetic drug molecules with anti-inflammatory applications. The compound’s ability to bind with high affinity to multiple receptors makes it a candidate for the development of new anti-inflammatory drugs .
Anticancer Potential
Indole derivatives are also explored for their anticancer activities. The unique structure of the compound, with the fluorophenyl group, may interact with various cellular targets, offering a pathway for the development of novel anticancer agents .
Antimicrobial Effects
The indole scaffold is found in many bioactive compounds with antimicrobial properties. The compound “3-[7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl]-1H-indole” could be a valuable addition to the range of antimicrobial agents, particularly in combating drug-resistant strains of bacteria and fungi .
Antidiabetic Applications
Indole derivatives have been identified to possess antidiabetic activities. The compound could be investigated for its potential to modulate biological pathways related to diabetes, offering a new approach to diabetes management .
Antimalarial Activity
The biological activities of indole derivatives extend to antimalarial applications. The compound’s structural complexity and the presence of the thiazepane ring might contribute to its effectiveness against malaria parasites .
Anticholinesterase Activity
Indole-based compounds have been studied for their anticholinesterase activity, which is crucial in treating neurodegenerative diseases like Alzheimer’s. The compound could be explored for its potential to inhibit cholinesterase, thereby improving neurological function .
Antioxidant Properties
The indole nucleus is associated with antioxidant properties, which are important in preventing oxidative stress-related diseases. The compound could be researched for its ability to scavenge free radicals and protect cells from oxidative damage .
Wirkmechanismus
Indole Moiety
Indole is a heterocyclic compound that is a part of many biologically active compounds, including tryptophan and serotonin . Indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Eigenschaften
IUPAC Name |
[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]-(1H-indol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2OS/c21-17-7-3-1-6-15(17)19-9-10-23(11-12-25-19)20(24)16-13-22-18-8-4-2-5-14(16)18/h1-8,13,19,22H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZBSLGZYUMKURL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2F)C(=O)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d]thiazol-5-yl)-4-benzoylbenzamide](/img/structure/B2933772.png)
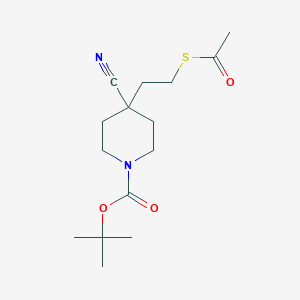
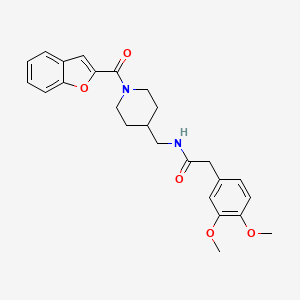
![1-(4-((Benzo[d]thiazol-2-yloxy)methyl)piperidin-1-yl)-2-methoxyethanone](/img/structure/B2933777.png)
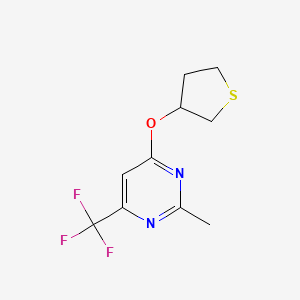

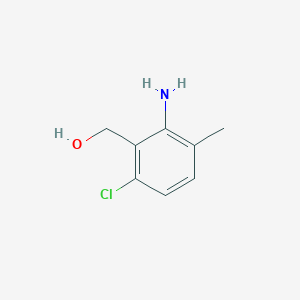
![2-[[5-Bromo-3-[1-[tert-butyl(dimethyl)silyl]oxyethyl]-1,2,4-triazol-1-yl]methoxy]ethyl-trimethylsilane](/img/structure/B2933782.png)
![6-[2-(2-Methoxyethoxy)phenyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2933785.png)
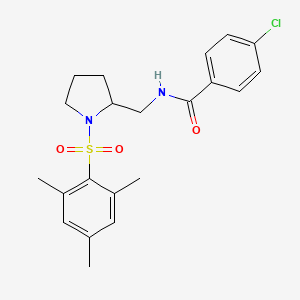
![Ethyl 5-[(2,3-dimethoxybenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2933788.png)
![6-ethyl 3-methyl 2-(2-((4-methoxyphenyl)thio)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2933789.png)
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate](/img/structure/B2933791.png)
